molecular formula C13H15F3N4O5 B187886 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol CAS No. 5670-54-2

2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol

Cat. No. B187886
CAS RN: 5670-54-2
M. Wt: 364.28 g/mol
InChI Key: QBTMMSCUEZTXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C12H14F3N3O5. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism Of Action

The mechanism of action of 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol involves its interaction with certain receptors in the brain. It has been shown to bind to the NMDA receptor and modulate its activity, leading to changes in synaptic plasticity and neuronal signaling. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the NMDA receptor, leading to changes in synaptic plasticity and neuronal signaling. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. This compound also has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in future studies.

Future Directions

There are several future directions for the study of 2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various neurological disorders. Another direction is to evaluate its toxicity and side effects in more detail, in order to determine its safety for use in humans. Additionally, future studies could focus on the development of more efficient synthesis methods for this compound, in order to facilitate its use in scientific research.

Synthesis Methods

2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol can be synthesized using various methods. One of the common methods involves the reaction of 2,6-dinitro-4-(trifluoromethyl)aniline with piperazine in the presence of a reducing agent and a solvent. The resulting product is then treated with an acid to form the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol has potential applications in scientific research. It has been studied for its ability to modulate the activity of certain receptors in the brain, such as the N-methyl-D-aspartate (NMDA) receptor. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

5670-54-2

Product Name

2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol

Molecular Formula

C13H15F3N4O5

Molecular Weight

364.28 g/mol

IUPAC Name

2-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C13H15F3N4O5/c14-13(15,16)9-7-10(19(22)23)12(11(8-9)20(24)25)18-3-1-17(2-4-18)5-6-21/h7-8,21H,1-6H2

InChI Key

QBTMMSCUEZTXQX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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